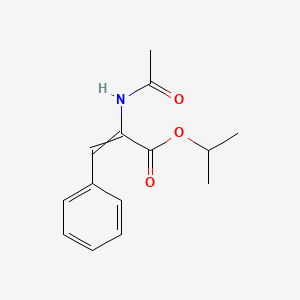
2-Propenoic acid, 2-(acetylamino)-3-phenyl-, 1-methylethyl ester, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-(acetylamino)-3-phenyl-, 1-methylethyl ester, (Z)- is a chemical compound with a complex structure It is an ester derivative of 2-propenoic acid, featuring an acetylamino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-phenyl-, 1-methylethyl ester, (Z)- typically involves esterification reactions. One common method is the reaction of 2-propenoic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Organic solvents like toluene or dichloromethane to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to achieve high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(acetylamino)-3-phenyl-, 1-methylethyl ester, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction type and conditions.
Scientific Research Applications
2-Propenoic acid, 2-(acetylamino)-3-phenyl-, 1-methylethyl ester, (Z)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and resins due to its reactive ester group.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-phenyl-, 1-methylethyl ester, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, methyl ester
- 2-Propenoic acid, 2-methyl-, 1-methylethyl ester
- 2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester
Uniqueness
2-Propenoic acid, 2-(acetylamino)-3-phenyl-, 1-methylethyl ester, (Z)- is unique due to its acetylamino and phenyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
62436-68-4 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
propan-2-yl 2-acetamido-3-phenylprop-2-enoate |
InChI |
InChI=1S/C14H17NO3/c1-10(2)18-14(17)13(15-11(3)16)9-12-7-5-4-6-8-12/h4-10H,1-3H3,(H,15,16) |
InChI Key |
VVAUQGBBTUEOEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















